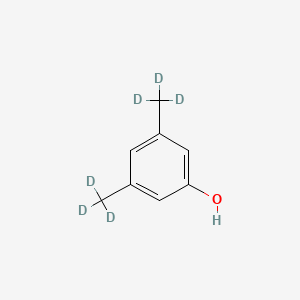

3,5-Bis(trideuteriomethyl)phenol

Overview

Description

3,5-Bis(trideuteriomethyl)phenol is a phenolic compound . It is a versatile building block used in the synthesis of more complex compounds .

Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of ongoing research. For instance, coordination polymers incorporating the 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine ligand were synthesized by the solvothermal method .Scientific Research Applications

Exposure Assessment in Pregnant Women

Mortensen et al. (2014) conducted a study on environmental phenols, which include compounds similar to 3,5-Bis(trideuteriomethyl)phenol. This research focused on the exposure of pregnant women to various environmental phenols, highlighting the widespread presence of these chemicals in consumer products and their potential impact on health and development. The study underscores the importance of monitoring phenol exposure in vulnerable populations, such as pregnant women (Mortensen et al., 2014).

Photophysical and Photochemical Properties

Research by Çetin Çelik et al. (2021) and Erem Ahmetali et al. (2019) investigated the photophysical and photochemical properties of new non-peripheral fluorinated phthalocyanines and zinc(II) and chloroindium(III) phthalocyanines substituted with 3,5-bis(trifluoromethyl)phenoxy groups. These studies provide insights into the potential of such compounds in photodynamic therapy and other therapeutic applications, illustrating the diverse functional capabilities of phenolic compounds in scientific research (Çetin Çelik et al., 2021); (Erem Ahmetali et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 3,5-Dimethyl-d6-Phenol are the benzylic positions in organic compounds . The benzylic position refers to the carbon atom next to the carbon of an aromatic ring. The compound can interact with these positions due to its phenolic structure, which includes a hydroxyl group attached to an aromatic ring .

Mode of Action

3,5-Dimethyl-d6-Phenol interacts with its targets through various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . For instance, in a free radical reaction, a hydrogen atom at the benzylic position can be removed, resulting in a resonance-stabilized radical . This radical can then undergo further reactions, such as substitution or addition reactions .

Biochemical Pathways

The biochemical pathways affected by 3,5-Dimethyl-d6-Phenol are primarily those involving phenolic compounds. Phenolic compounds are secondary metabolites of plants and are abundant in plant-based foods . They have been linked to lower prevalence of chronic ailments, such as diabetes, cardiovascular diseases, and cancer . .

Pharmacokinetics

The compound’s molecular weight is 1221644 , which may influence its bioavailability and pharmacokinetic properties

Result of Action

The molecular and cellular effects of 3,5-Dimethyl-d6-Phenol’s action are largely dependent on the specific reactions it undergoes. For example, in a free radical reaction, the removal of a hydrogen atom at the benzylic position can lead to the formation of a resonance-stabilized radical . This radical can then participate in further reactions, potentially leading to the formation of new compounds .

Action Environment

The action, efficacy, and stability of 3,5-Dimethyl-d6-Phenol can be influenced by various environmental factors. For instance, the compound is known to be hygroscopic and insoluble in water . It is also known to corrode steel, brass, copper, and copper alloys . These properties can affect how the compound behaves in different environments and under different conditions.

properties

IUPAC Name |

3,5-bis(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAMRELNJMMDMT-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC(=C1)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol](/img/structure/B580036.png)

![Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine](/img/structure/B580049.png)

![(1R,5R,8R,9S,10R,11S,12R,14S)-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B580051.png)